N-Chlorodimethylamine
Overview
Description
N-Chlorodimethylamine is an organic chloramine compound with the chemical formula (CH₃)₂NCl It is a derivative of dimethylamine where one hydrogen atom is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chlorodimethylamine can be synthesized by the chlorination of dimethylamine. The reaction typically involves the addition of dimethylamine to a slight excess of a standardized commercial solution of sodium hypochlorite (commonly known as Chlorox) that has been saturated with salt. The reaction is carried out at temperatures below 5°C. After stirring for about 10 minutes, the this compound is separated from the aqueous phase using a separatory funnel .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the stability and purity of the final product. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-Chlorodimethylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced back to dimethylamine under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the chlorine atom, including hydroxide ions and amines.
Major Products Formed:
Oxidation: Oxidation products may include dimethylamine N-oxide.
Reduction: The major product is dimethylamine.
Substitution: Products depend on the nucleophile used; for example, reaction with hydroxide ions yields dimethylamine.
Scientific Research Applications
N-Chlorodimethylamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Water Treatment: It is studied for its potential use in water disinfection and treatment processes.
Material Science: It is used in the development of new materials with specific properties.
Drug Discovery: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-chlorodimethylamine involves its reactivity as a chlorinating agent. The chlorine atom in the compound is highly reactive and can participate in various chemical reactions, including chlorination and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used. For example, in water treatment, it reacts with organic contaminants to form chlorinated byproducts, which can be further degraded or removed .
Comparison with Similar Compounds
- N-Chlorodiethylamine
- N-Chloromethylamine
- N-Chloropiperidine
- N-Chloropyrrolidine
Biological Activity
N-Chlorodimethylamine (NCDMA) is an organic chloramine compound with significant biological activity, particularly in the context of its use as a disinfectant and potential therapeutic agent. This article explores its biological properties, mechanisms of action, stability, and toxicity, supported by relevant data tables and case studies.
This compound has the molecular formula and is classified as a chloramine. It is typically synthesized through the reaction of dimethylamine with chlorine or sodium hypochlorite. The compound exhibits a range of biological activities primarily due to its chlorinated nitrogen structure, which allows it to interact with various biological molecules.
Antimicrobial Properties
NCDMA has demonstrated potent antimicrobial activity against a variety of pathogens. Its effectiveness as a disinfectant is attributed to its ability to release active chlorine species that can disrupt cellular structures and functions in bacteria, fungi, and viruses.
- Bactericidal Activity : Studies indicate that NCDMA exhibits bactericidal effects comparable to other chlorine-based disinfectants. For instance, it has been shown to effectively reduce bacterial counts in water systems contaminated with pathogens like Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The primary mechanism involves the oxidation of critical cellular components such as proteins and nucleic acids, leading to cell death. NCDMA's action is rapid, often within minutes of exposure .
Cytotoxicity and Genotoxicity
While NCDMA is effective as an antimicrobial agent, it also poses risks regarding cytotoxicity and genotoxicity:
- Toxicological Studies : Research has indicated that NCDMA can be cytotoxic at micromolar concentrations. A study highlighted that it induces DNA damage in mammalian cells, raising concerns about its safety for therapeutic applications .
- Stability and Degradation : The degradation rate constants for NCDMA have been reported to vary significantly depending on environmental conditions such as pH. For example, at pH 8, the degradation rate constant was found to be approximately one order of magnitude higher than previously reported values . This suggests that under certain conditions, NCDMA may persist longer in biological systems than anticipated.
Stability Data
The stability of this compound is crucial for its application in disinfection and potential therapeutic uses. The following table summarizes key stability parameters:
Parameter | Value |
---|---|
Half-life at pH 7 | ~2 days |
Degradation rate constant | (at pH 8) |
Stability in aqueous solutions | Stable for >48 hours |
Clinical Applications
- Topical Antiseptic Use : NCDMA has been explored as a topical antiseptic due to its lower irritation potential compared to traditional hypochlorite solutions. Clinical trials have shown that formulations containing NCDMA can effectively treat chronic wounds with less pain than conventional treatments .
- Water Treatment : In water disinfection studies, NCDMA has been utilized effectively in reducing microbial load while maintaining a lower level of harmful by-products compared to other chlorinating agents. This makes it a promising candidate for safer water treatment methodologies .
Properties
IUPAC Name |
N-chloro-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN/c1-4(2)3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGVJLLHDZWQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166437 | |
Record name | Methanamine, N-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-74-6 | |
Record name | Methanamine, N-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, N-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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